3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid
Description
Significance of Organofluorine Compounds in Modern Synthetic Chemistry
Organofluorine chemistry has become a cornerstone of modern medicinal and materials chemistry. The introduction of fluorine into organic molecules can lead to dramatic changes in their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the transformative impact of this element in drug design. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic resistance of a drug, thereby prolonging its therapeutic effect.
The Role and Impact of Difluoromethoxy Moieties in Molecular Design
The difluoromethoxy group (-OCHF2) is a key functional group in the design of novel bioactive molecules. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. The incorporation of a difluoromethoxy moiety can significantly enhance a molecule's metabolic stability and modulate its lipophilicity, which are critical parameters for drug candidates. While the trifluoromethyl (-CF3) group is more common, the difluoromethoxy group offers a different set of electronic and steric properties, providing medicinal chemists with a broader toolkit for fine-tuning molecular characteristics. The synthesis of difluoromethoxy-containing compounds has been an area of active research, with various methods developed for the introduction of this valuable functional group.
Contextualization of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid within the Fluorinated Benzoic Acid Class
While specific research on this compound is not widely available in public literature, its structural features place it at the intersection of several important areas of chemical research. The study of such multi-substituted aromatic compounds is crucial for understanding the interplay of different functional groups and for the rational design of new molecules with desired properties.
Overview of Current Research Landscape and Emerging Trends in Substituted Benzoic Acid Chemistry
The research landscape for substituted benzoic acids is dynamic and expanding. A significant trend is the development of novel synthetic methodologies to access structurally diverse benzoic acid derivatives with high efficiency and selectivity. This includes advancements in C-H activation and cross-coupling reactions that allow for the direct functionalization of the benzoic acid core.
In medicinal chemistry, there is a growing interest in using substituted benzoic acids as scaffolds for the development of new therapeutic agents. Researchers are exploring their potential in a wide range of disease areas, including oncology, infectious diseases, and inflammation. The ability to fine-tune the properties of these molecules through substitution makes them attractive for lead optimization in drug discovery programs.
Another emerging trend is the application of substituted benzoic acids in materials science. They are being investigated as components of liquid crystals, polymers, and other advanced materials. The introduction of specific substituents can be used to control the self-assembly and bulk properties of these materials.
Computational and theoretical studies are also playing an increasingly important role in understanding the structure-property relationships of substituted benzoic acids. These studies are helping to predict the effects of different substituents on the acidity, reactivity, and biological activity of these compounds, which can guide the design of new molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-4-2-5(8(13)14)3-6(7(4)10)15-9(11)12/h2-3,9H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMVGVJILPQLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid reveals several potential synthetic pathways. The primary disconnections involve the carbon-oxygen bond of the difluoromethoxy group and the carbon-carbon bond of the carboxylic acid moiety.
Disconnection 1: C-O Bond of the Difluoromethoxy Group: This is a common and logical disconnection, leading back to a substituted phenol (B47542) precursor (3-hydroxy-4-fluoro-5-methylbenzoic acid or a derivative) and a source of the difluoromethoxy group. This strategy hinges on the effective O-difluoromethylation of a phenolic hydroxyl group.
Disconnection 2: C-C Bond of the Carboxylic Acid Group: This disconnection points to a 1-(difluoromethoxy)-2-fluoro-3-methylbenzene (B6341156) intermediate. The carboxylic acid group could then be introduced via methods such as lithiation followed by carboxylation with carbon dioxide, or oxidation of a methyl group if present at the appropriate position in a precursor.
Disconnection 3: Aromatic C-F or C-C Bonds: While possible, disconnecting the aryl-fluorine or aryl-methyl bonds is generally less favorable. These routes would likely involve more complex starting materials and potentially lower regioselectivity.
Combining these strategies, a plausible forward synthesis would commence with a readily available substituted phenol or aniline, followed by a carefully orchestrated sequence of reactions to install the remaining fluoro, methyl, difluoromethoxy, and carboxyl groups, paying close attention to the directing effects of the substituents at each stage. A practical approach might start with 2,4-difluoro-3-chlorobenzoic acid, proceeding through nitration, esterification, reduction, diazotization, and hydrolysis to build the core structure. researchgate.net
Historical Development of Synthetic Routes to Fluorinated Benzoic Acids
The synthesis of fluorinated aromatic compounds has a rich history, evolving from harsh and often low-yielding methods to the sophisticated and selective techniques used today.
Early methods for introducing fluorine into aromatic rings were limited. A significant breakthrough was the Schiemann reaction , discovered in 1927, which involves the thermal decomposition of an aromatic diazonium fluoroborate salt to produce the corresponding aryl fluoride (B91410). nih.gov This method remains in use for certain applications. nih.gov Another foundational technique is nucleophilic aromatic substitution (S-N-Ar), where a good leaving group on an activated aromatic ring (e.g., a nitro-substituted chlorobenzene) is displaced by a fluoride ion, typically from a source like potassium fluoride (KF). nih.gov
The development of modern fluorinating agents has revolutionized the field. The advent of N-F reagents, such as N-fluoroquinuclidinium fluoride and saccharin-derived N-fluorosultam in the 1980s, provided safer and more manageable sources for electrophilic fluorination. beilstein-journals.org These reagents allow for the direct fluorination of electron-rich aromatic rings and carbanions under milder conditions. beilstein-journals.org The synthesis of specific fluorinated benzoic acids often relies on multi-step sequences starting from commercially available fluorinated building blocks, such as polyfluorobenzoic acids, which can be selectively functionalized. researchgate.netresearchgate.netorgsyn.org For example, 2-amino-3-fluorobenzoic acid can be prepared from 2-fluoroaminobenzene through a multi-step synthesis involving the formation of 7-fluoroisatin. orgsyn.org
Strategies for Introducing the Difluoromethoxy Moiety
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govcas.cn Its introduction onto an aromatic ring, typically onto a phenol, is a key step in the synthesis of the target molecule.
The most direct and widely used method for O-difluoromethylation is the reaction of a phenolate (B1203915) with difluorocarbene (:CF₂). cas.cnorgsyn.org Difluorocarbene is a transient, electrophilic species that is generated in situ from various precursors. cas.cnorgsyn.org
Key characteristics of difluorocarbene include its singlet ground state, stabilized by the push-pull electronic effects of the fluorine atoms, which makes it more stable and selective than other carbenes. cas.cnorgsyn.org It readily reacts with electron-rich nucleophiles like phenolates. cas.cnorgsyn.org
Several reagents have been developed to generate difluorocarbene under various conditions. orgsyn.orgrsc.org A comparison of common precursors is presented below.
| Precursor | Reagent Name | Conditions | Advantages | Disadvantages |
| CHClF₂ | Chlorodifluoromethane (Freon-22) | Strong base (e.g., NaOH, KOH) | Inexpensive | Ozone-depleting substance, gaseous |
| ClCF₂COONa | Sodium Chlorodifluoroacetate | Heat (thermal decarboxylation) | Bench-stable, non-toxic, chromatography-free protocols available orgsyn.org | Requires heating |
| (Ph₃P⁺)CF₂CO₂⁻ | (Carboxy-difluoromethyl)triphenylphosphonium betaine | Heat | Non-ozone depleting | Stoichiometric phosphine (B1218219) oxide byproduct |
| TMSCF₃ | Ruppert-Prakash Reagent | Nucleophilic catalyst (e.g., F⁻, alkoxide) | Versatile, can also be a source of CF₃⁻ | Can be expensive |
| CHF₃ | Fluoroform | Strong base (e.g., t-BuOK) | Inexpensive industrial byproduct | Requires strong base, can be inefficient acs.org |
| Pd(t-Bu)₃(PCy₃)(CF₂H)₂ | Difluoromethyl Palladium Complex | - | - | Pre-formed complex required |
The reaction mechanism generally involves the deprotonation of the phenol by a base to form a nucleophilic phenolate, which then traps the electrophilic difluorocarbene generated from the precursor. orgsyn.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org
Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion equivalent ("CF₂H⁻") to an electrophile. nih.gov While this approach is more commonly used for C-CF₂H bond formation (e.g., reaction with aldehydes or ketones), reagents have been developed that can be used for O-difluoromethylation. nih.govepa.gov
Reagents such as (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and bromodifluoromethyl phenyl sulfone (PhSO₂CF₂Br) can act as sources of a nucleophilic difluoromethyl group. nih.govcas.cn For instance, PhSO₂CF₂H can difluoromethylate aromatic aldehydes under phase-transfer conditions. nih.gov The transformation of the resulting (phenylsulfonyl)difluoromethylated intermediates can lead to the desired products. cas.cn These methods provide an alternative to carbene chemistry, although they may require multiple steps to convert the initial product into the final difluoromethyl ether.
Electrophilic difluoromethylation involves the reaction of an electrophilic "CF₂H⁺" equivalent with a nucleophile. This strategy is primarily employed for the C-H difluoromethylation of electron-rich (hetero)aromatic compounds. mdpi.com Reagents capable of acting as electrophilic difluoromethylating agents include S-(difluoromethyl)diarylsulfonium salts and hypervalent iodine compounds.
While direct O-difluoromethylation of phenols via an electrophilic pathway is less common than the difluorocarbene route, radical-based methods can achieve a similar outcome. Photocatalytic methods using reagents like NaSO₂CF₂H can generate a difluoromethyl radical (•CF₂H), which exhibits nucleophilic character and can react with specific aromatic systems. mdpi.com The development of reagents that deliver an electrophilic difluoromethyl species to an oxygen nucleophile remains an area of active research.
Control of Regioselectivity and Stereoselectivity in Synthesis
In the synthesis of an achiral molecule like this compound, the primary challenge is controlling regioselectivity—the placement of substituents at the correct positions on the aromatic ring. Stereoselectivity is not a factor. The outcome of the synthesis is dictated by the directing effects of the substituents present on the benzene (B151609) ring during electrophilic or nucleophilic substitution reactions.
The directing effects of the relevant substituents are summarized below:
| Substituent | Type | Directing Effect |
| -OH (Phenol) | Activating | Ortho, Para |
| -OCH₃ (Anisole) | Activating | Ortho, Para |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -COOH (Carboxylic Acid) | Deactivating | Meta |
| -NO₂ (Nitro) | Deactivating | Meta |
Achieving the 1,2,3,4,5-substitution pattern of the target molecule requires a synthetic sequence that leverages these directing effects. For example, starting with a 3,5-disubstituted phenol could direct incoming electrophiles to the 4-position. The introduction of the carboxyl group is often performed late in the synthesis, as its meta-directing and deactivating nature would complicate earlier steps. For instance, rhodium-catalyzed annulation of benzoic acids with alkynes can show regioselectivity influenced by weak non-covalent interactions from substituents like methoxy (B1213986) groups. mdpi.com The interplay between steric hindrance and the electronic nature of both the substrate and the reagents is crucial for achieving the desired isomer. mdpi.com A strategy involving nitration as a means to introduce a directing group, followed by substitution and subsequent removal or conversion of the nitro group, is a common tactic in the synthesis of polysubstituted aromatics. researchgate.netresearchgate.net
Directed Functionalization of the Aromatic Ring
Directed functionalization is a key strategy for the regioselective synthesis of polysubstituted aromatics. This approach utilizes a directing group already present on the ring to guide a reagent to a specific position, typically the ortho-position. In the context of benzoic acid synthesis, the carboxylate group itself can serve as an effective directing group in transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net
These methods offer a powerful alternative to traditional electrophilic aromatic substitution (SEAr) reactions, which are governed by the inherent electronic properties of the substituents and may not yield the desired isomer. nih.gov For instance, iridium-catalyzed C-H ortho-amination has been developed for the late-stage functionalization of complex benzoic acid derivatives, demonstrating high selectivity for carboxylate-directed reactions. nih.gov This type of directed C-H functionalization ensures that new substituents are installed in the challenging ortho-position with high precision, a feat often difficult to achieve through classical methods where the carboxyl group typically directs incoming electrophiles to the meta-position. nih.govquora.comquora.com
The general mechanism for such chelation-assisted C-H activation involves the initial coordination of a transition metal (e.g., Rhodium, Iridium, Palladium) to a heteroatom-containing directing group (like the oxygen of a carboxylate). nih.govacs.org This brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage and the formation of a metallacyclic intermediate. nih.gov This intermediate can then react with various coupling partners to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov
Influence of Existing Substituents on Reaction Outcomes
The outcome of synthetic reactions on an aromatic ring is profoundly influenced by the electronic properties of the substituents already present. openstax.org These groups can be classified as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, para, or meta).
In the case of precursors to this compound, the interplay between the fluoro, methyl, and difluoromethoxy groups is critical.
Fluorine: As a halogen, fluorine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic substitution due to its strong electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect. openstax.org
Methyl Group (-CH3): An alkyl group like methyl is an ortho-, para-directing activator. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive than benzene. openstax.org
Difluoromethoxy Group (-OCHF2): This group has a strong electron-withdrawing inductive effect due to the two highly electronegative fluorine atoms. This effect generally outweighs the electron-donating resonance effect of the oxygen atom, making the group a deactivator and a meta-director.
Carboxyl Group (-COOH): The carboxyl group is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. quora.comquora.comlibretexts.org
The final substitution pattern is a result of the combined directing effects of all groups. For example, in a molecule containing both a fluorine and a methyl group, their positions will synergistically or antagonistically influence where a third group is introduced. The synthesis of this specific molecule likely involves a carefully planned sequence of reactions that leverages these directing effects or bypasses them using directed C-H functionalization strategies. nih.gov
| Substituent Group | Type | Directing Effect (Electrophilic Aromatic Substitution) |
| -F (Fluoro) | Deactivating | Ortho, Para |
| -CH3 (Methyl) | Activating | Ortho, Para |
| -OCHF2 (Difluoromethoxy) | Deactivating | Meta |
| -COOH (Carboxyl) | Deactivating | Meta |
Modern and Sustainable Synthetic Pathways
Recent advancements in synthetic chemistry focus on developing more efficient, safer, and environmentally benign processes. These principles are increasingly applied to the synthesis of complex pharmaceutical intermediates.
Green Chemistry Principles in Reaction Design
Green chemistry aims to reduce the environmental impact of chemical manufacturing through a set of guiding principles. tandfonline.com For the synthesis of a molecule like this compound, these principles can be implemented in several ways. acs.orgnih.gov This includes choosing greener solvents (such as water or bio-based solvents), using one-pot or multicomponent reactions to reduce waste and improve atom economy, and employing catalytic methods instead of stoichiometric reagents. acs.orgsemanticscholar.org The holistic design of a synthetic route, from the starting materials to the final product, focuses on minimizing hazards, pollution, and resource consumption while maximizing efficiency. nih.govsemanticscholar.org
Catalytic Approaches to Carbon-Carbon and Carbon-Heteroatom Bond Formation
Modern organic synthesis heavily relies on transition-metal catalysis to form C-C and C-heteroatom bonds. nih.gov These reactions are fundamental to building complex molecular architectures from simpler precursors. nih.gov
Carbon-Carbon Bond Formation: Reactions like Suzuki-Miyaura, Negishi, and Heck couplings are powerful tools for creating C-C bonds and are widely used in the pharmaceutical industry. nih.gov More recently, direct C-H activation/alkylation has emerged as a highly efficient method. researchgate.netorganic-chemistry.org For example, rhodium and ruthenium catalysts have been employed to selectively alkylate aromatic C-H bonds, offering a more atom-economical route than traditional cross-coupling, which requires pre-functionalized starting materials. researchgate.netnih.gov
Carbon-Heteroatom Bond Formation: Catalytic methods are also crucial for introducing heteroatoms like fluorine or oxygen-containing groups onto an aromatic ring. nih.gov Palladium-catalyzed cross-coupling reactions are frequently used to form C-N, C-O, and C-S bonds. nih.gov The development of catalysts for C-H functionalization allows for the direct introduction of these heteroatoms, bypassing the need for halogenated intermediates. nih.gov
Flow Chemistry and Continuous Processing Techniques for Scalability
Flow chemistry, or continuous processing, is a modern manufacturing technique with significant advantages over traditional batch processing, particularly for scalability and safety. acs.orgnih.gov In a flow system, reagents are continuously pumped through a reactor where they mix and react. This allows for precise control over reaction parameters like temperature, pressure, and reaction time. The improved heat and mass transfer in microreactors can lead to higher yields, better selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.org This technology is well-suited for the industrial production of pharmaceutical intermediates, enabling a more efficient, consistent, and scalable synthesis. acs.orgnih.gov
Precursor Chemistry and Derivatization Strategies of Starting Materials
The synthesis of a multi-substituted compound like this compound begins with the selection of appropriate starting materials and their subsequent modification (derivatization). A common strategy involves starting with a less complex, commercially available aromatic compound and introducing the required functional groups in a stepwise manner.
A plausible retrosynthetic analysis might start from a tetra-substituted benzene ring. For instance, a synthetic route could begin with a polysubstituted fluorinated benzoic acid. One potential strategy, analogous to the synthesis of similar compounds, could start with a tetrafluorinated benzoic acid like 2,3,4,5-tetrafluorobenzoic acid. researchgate.net A typical sequence of reactions would involve:
Nitration: Introduction of a nitro group (-NO2) onto the ring. The nitro group is strongly deactivating and acts as a powerful directing group for subsequent nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
Nucleophilic Substitution: The activated halogen atoms (ortho and para to the nitro group) can be selectively replaced. For example, reaction with sodium methoxide (B1231860) would introduce methoxy groups. researchgate.net To obtain the target difluoromethoxy group, a precursor with a hydroxyl group would be necessary, which could then be difluoromethylated.
Reduction: The nitro group is reduced to an amino group (-NH2).
Diazotization and Removal: The amino group is converted to a diazonium salt (-N2+), which is then removed (hydrodediazoniation) to install a hydrogen atom, leaving the desired substitution pattern. researchgate.net
This multi-step process allows for the controlled and regioselective construction of the complex target molecule from a simpler precursor. researchgate.net
Oxidative Approaches to the Carboxylic Acid Functionality
The synthesis of this compound frequently involves the formation of the carboxylic acid functionality as a key step. Oxidative methods are a primary strategy for this transformation, typically targeting a precursor molecule where a methyl group or an aldehyde is present at the C5 position of the substituted benzene ring. These approaches leverage powerful oxidizing agents to selectively convert the less oxidized carbon center into a carboxylic acid group.
A prevalent and robust method for synthesizing benzoic acid derivatives is the oxidation of a methyl group on the benzene ring. This benzylic oxidation is a common transformation in organic synthesis. For the preparation of this compound, the corresponding precursor would be 1-(difluoromethoxy)-2-fluoro-3-methylbenzene. The methyl group at the C3 position (which becomes the C5 position in the final product after considering IUPAC naming conventions for the benzoic acid) is susceptible to oxidation by strong oxidizing agents.
One of the most effective and widely used reagents for this purpose is potassium permanganate (B83412) (KMnO4). The reaction is typically carried out under heating in an aqueous solution, which can be neutral, alkaline, or acidic. The choice of reaction conditions can influence the efficiency of the oxidation and the ease of product isolation. The difluoromethoxy group is generally stable under these strong oxidizing conditions due to the high strength of the carbon-fluorine bonds, allowing for the selective oxidation of the methyl group. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated in a subsequent acidic workup to yield the final carboxylic acid.
While specific experimental data for the oxidation of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is not extensively detailed in publicly available literature, the general applicability of this method to substituted toluenes is well-established. The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, would need to be optimized to achieve a high yield of this compound while minimizing any potential side reactions.
Below is a representative table outlining the typical reagents and conditions for the benzylic oxidation of substituted toluenes, which would be analogous to the synthesis of the target molecule.
| Starting Material | Oxidizing Agent | Solvent | Conditions | Product |
| 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene | Potassium permanganate (KMnO₄) | Water/Pyridine | Heating | This compound |
| Substituted Toluene | Sodium dichromate (Na₂Cr₂O₇) | Sulfuric Acid/Water | Heating | Substituted Benzoic Acid |
It is important to note that while these methods are powerful, they often require careful control of reaction parameters to ensure selectivity and avoid over-oxidation or degradation of other functional groups, although the difluoromethoxy group exhibits notable stability.
Chemical Reactivity and Transformation of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. The presence of ortho-substituents (fluoro and methyl groups in the context of the ring's substitution pattern) can influence the accessibility of the carbonyl carbon to nucleophiles.
Esterification of benzoic acids can be achieved by reacting them with alcohols under acidic conditions. For 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, both electron-donating (methyl) and electron-withdrawing (fluoro, difluoromethoxy) groups are present, which can influence the reaction rate. nist.gov The presence of substituents ortho to the carboxylic acid can sterically hinder the approach of the alcohol, potentially requiring more forcing reaction conditions or specialized catalysts. acs.org Trifluoroacetic anhydride (B1165640) has been shown to be an effective reagent for the esterification of sterically hindered carboxylic acids. acs.org Solid acid catalysts, such as modified montmorillonite (B579905) K10, have also been employed for the esterification of substituted benzoic acids, offering a solvent-free and environmentally benign alternative. nist.gov
Table 1: Predicted Factors Influencing Esterification of this compound
| Factor | Influence on Esterification | Rationale |
| Electronic Effects | The difluoromethoxy and fluoro groups are electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon. The methyl group is electron-donating. | The net electronic effect on the carboxylic acid reactivity is a balance of these opposing influences. |
| Steric Hindrance | The ortho-substituents (fluoro and methyl groups relative to the carboxyl group's position) may moderately hinder the approach of nucleophiles. | Steric hindrance can be overcome by using more reactive reagents or catalysts. acs.orgacs.orgresearchgate.net |
| Catalysts | Acid catalysts (e.g., H₂SO₄), solid acid catalysts, or activating agents (e.g., trifluoroacetic anhydride) would likely be effective. nist.govacs.org | These catalysts enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |
The formation of amides from this compound would typically require the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of peptide coupling reagents. Direct amidation with amines is also possible using catalysts such as boric acid or by employing reagents like B(OCH₂CF₃)₃. acs.org The steric hindrance from the ortho-substituents could again play a role, potentially necessitating the use of more potent coupling agents or elevated temperatures, especially with bulky amines. rsc.orgchimia.ch A protocol for amide coupling of sterically hindered substrates has been developed using in situ formation of acyl fluorides. rsc.org
Table 2: Potential Reagents for Amidation of this compound
| Reagent/Method | Description | Expected Outcome |
| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to the more reactive acyl chloride, which readily reacts with amines. | High yield of the corresponding amide is expected. |
| Peptide Coupling Reagents (e.g., DCC, EDC) | Facilitate the direct reaction between the carboxylic acid and an amine by forming a highly reactive intermediate. | Effective for forming amide bonds, even with some steric hindrance. |
| Boric Acid Catalysis | A milder method for direct amidation. | May require optimization of reaction conditions due to the substituted nature of the benzoic acid. |
| B(OCH₂CF₃)₃ | A reagent for direct amidation that can be carried out open to the air. acs.org | Potentially effective for this substrate. acs.org |
The reduction of the carboxylic acid group of this compound to the corresponding benzyl (B1604629) alcohol would likely require a strong reducing agent such as lithium aluminum hydride (LiAlH₄). wikipedia.org The selective reduction to the benzaldehyde (B42025) is more challenging and often requires specialized reagents or multi-step procedures, for instance, by first converting the carboxylic acid to a derivative like an acyl chloride or ester. youtube.com
Oxidation of the carboxylic acid group is generally not a feasible reaction pathway under normal conditions as the carbon atom is already in a high oxidation state.
The decarboxylation of aromatic carboxylic acids is typically a difficult reaction that requires high temperatures or the presence of catalysts. nist.govnih.gov The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of electron-donating groups can facilitate decarboxylation via an electrophilic substitution mechanism where a proton replaces the carboxyl group. Conversely, electron-withdrawing groups can stabilize a potential carbanion intermediate. In this compound, the presence of both electron-donating (methyl) and electron-withdrawing (fluoro, difluoromethoxy) groups presents a complex scenario. nbuv.gov.uaresearchgate.net The reaction could potentially proceed through a radical mechanism under certain conditions. nih.gov
Aromatic Ring Reactivity and Functionalization
To predict the outcome of an electrophilic aromatic substitution reaction, the directing effects of the existing substituents must be considered.
-OCHF₂ (Difluoromethoxy) group: This group is moderately electron-withdrawing through both inductive (-I) and resonance (-R) effects. nbuv.gov.uaresearchgate.net As an electron-withdrawing group, it acts as a meta-director and deactivates the ring towards electrophilic substitution.
-F (Fluoro) group: Halogens are a special case; they are deactivating due to their strong inductive electron-withdrawing effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). wikipedia.org
-CH₃ (Methyl) group: Alkyl groups are electron-donating through an inductive effect (+I) and are therefore activating and ortho, para-directing.
-COOH (Carboxylic acid) group: The carboxyl group is an electron-withdrawing group and a meta-director.
Table 3: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCHF₂ | 3 | Electron-withdrawing (-I, -R) nbuv.gov.uaresearchgate.net | Meta-director |
| -F | 4 | Electron-withdrawing (-I), Electron-donating (+M) wikipedia.org | Ortho, Para-director |
| -CH₃ | 5 | Electron-donating (+I) | Ortho, Para-director |
| -COOH | 1 | Electron-withdrawing | Meta-director |
Nucleophilic Aromatic Substitution with Fluorine Displacement
Nucleophilic aromatic substitution (SNA r) is a plausible reaction pathway for this compound, particularly involving the displacement of the fluorine atom at the C-4 position. The feasibility of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. globalscientificjournal.com In this molecule, both the carboxylic acid group and the difluoromethoxy group are electron-withdrawing, thereby activating the ring towards nucleophilic attack. nuph.edu.uaresearchgate.net
The fluorine atom itself, despite forming a very strong carbon-fluorine bond, can be an effective leaving group in S NAr reactions. globalscientificjournal.com Its high electronegativity helps to activate the ring for the initial nucleophilic attack, which is often the rate-determining step. globalscientificjournal.com The restoration of aromaticity in the subsequent step provides the driving force for the expulsion of the fluoride (B91410) ion.
While specific examples of S NAr on this compound are not extensively documented in publicly available literature, the principles of S NAr suggest that it should react with various nucleophiles under suitable conditions. For instance, reactions with alkoxides, thiolates, or amines could lead to the substitution of the fluorine atom. mdpi.comacgpubs.org Studies on other fluorobenzoic acid derivatives have demonstrated the displacement of a fluorine atom by nucleophiles like organolithium and Grignard reagents, even without the need for a metal catalyst. researchgate.net
It is important to note that the reaction conditions, such as the choice of solvent and base, can be critical. For example, in the synthesis of chalcones from fluorine-substituted benzaldehydes, the use of methanol (B129727) as a solvent in the presence of a base led to a competitive S NAr reaction where a fluorine atom was replaced by a methoxy (B1213986) group. acgpubs.org
Recent advancements have also shown that S NAr on unactivated fluoroarenes can be achieved through photoredox catalysis, expanding the scope of possible transformations. nih.gov
Metal-Mediated Cross-Coupling Reactions at Aryl Halide Derivatives
To undergo metal-mediated cross-coupling reactions, this compound would typically first be converted into a more reactive aryl halide derivative, such as an aryl bromide or iodide, at the C-4 position, as the C-F bond is generally less reactive in standard cross-coupling conditions. Alternatively, the carboxylic acid group could be transformed into a triflate, another common coupling partner. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide or triflate. An aryl bromide derivative of the title compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl compounds or stilbene (B7821643) derivatives, respectively. researchgate.netpku.edu.cn The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The specific conditions, including the choice of catalyst, ligand, and base, would need to be optimized for this particular substrate.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org An aryl bromide or iodide derivative of this compound could be reacted with various alkenes to introduce vinyl groups onto the aromatic ring. mychemblog.comlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a powerful method for the synthesis of arylamines. An aryl halide derivative of the title compound could be coupled with a wide range of primary or secondary amines to introduce amino functionalities. nih.govorganic-chemistry.org The choice of palladium catalyst and ligand is crucial for the success of this reaction, with various generations of catalysts developed to handle a broad scope of substrates. wikipedia.orgnih.gov
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Directed Ortho Metalation (DoM) Strategies for Further Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org
In this compound, the carboxylic acid group can act as a potent DMG after in-situ deprotonation to the carboxylate. researchgate.net The carboxylate group directs the metalation to the adjacent C-2 and C-6 positions. In this specific molecule, the C-6 position is unsubstituted, while the C-2 position is occupied by the difluoromethoxy group.
Competition studies on substituted benzoic acids have established a hierarchy of directing groups. researchgate.net The carboxylic acid group is considered to be of intermediate directing strength. researchgate.net The other substituents on the ring, namely the difluoromethoxy, fluoro, and methyl groups, will also influence the regioselectivity of the lithiation. The difluoromethoxy group, being electron-withdrawing, would increase the acidity of the ortho protons. The fluorine atom is also known to be a moderate directing group. organic-chemistry.org
Given the substitution pattern, metalation is most likely to occur at the C-6 position, which is ortho to the powerful carboxylate directing group and is not sterically hindered. This would generate a lithiated species that can then react with a variety of electrophiles.
| Electrophile | Resulting Functional Group at C-6 |
| D₂O | Deuterium |
| I₂ | Iodine |
| (CH₃)₂SO₄ | Methyl |
| CO₂ | Carboxylic Acid |
| DMF | Aldehyde |
| Ketones/Aldehydes | Hydroxyalkyl |
This strategy provides a direct route to further functionalize the aromatic ring with high regiocontrol, enabling the synthesis of a diverse range of derivatives. nih.gov
Transformations Involving the Difluoromethoxy Moiety
Stability under Various Reaction Conditions
The difluoromethoxy (OCF₂H) group is generally considered to be a stable functional group, which is a key reason for its increasing use in medicinal chemistry. nih.gov It is often employed as a metabolically stable bioisostere for the more labile methoxy (OCH₃) group, as it is resistant to O-dealkylation, a common metabolic pathway. nih.gov
The stability of the OCF₂H group can be attributed to the strong carbon-fluorine bonds. rsc.org It is generally more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated analogues. While harsh reaction conditions can potentially affect any functional group, the difluoromethoxy moiety is expected to be stable under many common synthetic transformations, including those used for metal-mediated cross-coupling and other functional group interconversions at other positions on the aromatic ring. nih.gov
The synthesis of difluoromethoxyarenes often involves the reaction of phenols with a difluorocarbene source, which highlights the stability of the resulting O-CF₂ bond once formed. nih.gov
Potential for Further Fluorine Manipulation or Derivatization
Direct chemical manipulation or further derivatization of the difluoromethoxy group itself on an aromatic ring is challenging and not a common synthetic strategy. The carbon-fluorine bonds are strong and generally unreactive towards nucleophilic or electrophilic substitution. rsc.org The hydrogen atom of the OCF₂H group is also not readily abstracted under typical reaction conditions.
Most synthetic strategies focus on the introduction of the difluoromethoxy group as a complete unit onto a molecule, rather than its subsequent modification. nih.gov Methods for introducing this group include the use of reagents that generate difluorocarbene (:CF₂) or other difluoromethylating agents that react with hydroxyl groups. rsc.orgnih.gov
While theoretically possible under very harsh conditions or with specialized reagents, the selective transformation of the OCF₂H group in the presence of other reactive sites on this compound is synthetically unlikely and would likely lead to decomposition or a mixture of products. Therefore, the difluoromethoxy group is best regarded as a stable, spectator functional group during transformations at other parts of the molecule.
Reactivity of the Fluoro and Methyl Substituents
Fluoro Substituent: The fluorine atom at the C-4 position is a key site for potential nucleophilic aromatic substitution, as discussed in section 3.2.2. In the context of electrophilic aromatic substitution, fluorine is a deactivating group due to its strong electron-withdrawing inductive effect, yet it is an ortho-, para-director due to the lone pairs on the fluorine atom that can be donated through resonance. However, given the presence of the strongly deactivating carboxylic acid and difluoromethoxy groups, further electrophilic substitution on this ring would be very difficult to achieve.
A more probable reaction involving the methyl group is free radical substitution at the benzylic position. Under conditions involving a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), the methyl group can be halogenated to form a benzylic bromide. This benzylic halide is a versatile intermediate that can undergo subsequent nucleophilic substitution or elimination reactions, or be used in the formation of organometallic reagents.
Role of Fluorine in Modulating Aromatic Ring Reactivity
The aromatic ring of this compound is substituted with three distinct groups that modulate its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The substituents are the carboxylic acid (-COOH), the difluoromethoxy group (-OCHF₂), and a fluorine atom (-F).
Both the fluorine atom and the difluoromethoxy group are electron-withdrawing substituents due to the high electronegativity of fluorine. researchgate.net This electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). libretexts.org The deactivating effect is primarily due to the inductive effect (-I effect) of these fluorine-containing groups.
In terms of directing effects for potential electrophilic substitution, the scenario is complex:
The carboxylic acid group is a meta-directing deactivator.
The fluorine atom is an ortho-, para-directing deactivator. youtube.com
The difluoromethoxy group is also considered a deactivating group with a meta-directing influence due to its strong inductive withdrawal. researchgate.net
Considering the positions of the existing substituents, any incoming electrophile would be directed to the position that is least deactivated. The cumulative effect of these groups makes electrophilic aromatic substitution on this highly substituted ring challenging.
Illustrative Data on Substituent Effects on Aromatic Reactivity
| Substituent | Electronic Effect | Ring Activity | Directing Effect |
| -COOH | Electron-withdrawing | Deactivating | Meta |
| -F | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Deactivating | Ortho, Para |
| -OCHF₂ | Strongly Electron-withdrawing (Inductive) | Deactivating | Meta |
| -CH₃ | Electron-donating | Activating | Ortho, Para |
This table provides a generalized overview of the electronic effects of the individual substituents.
Functionalization of the Methyl Group (e.g., Benzylic Bromination)
The methyl group attached to the aromatic ring offers a site for functionalization through free-radical reactions, most notably benzylic bromination. This reaction typically involves the use of a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator like light or a chemical initiator (e.g., AIBN). masterorganicchemistry.com
The reaction proceeds via the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. However, the presence of strong electron-withdrawing groups on the aromatic ring can destabilize the benzylic radical, potentially slowing down the rate of benzylic bromination. researchgate.net In the case of this compound, the cumulative electron-withdrawing effect of the fluorine and difluoromethoxy groups would likely make the benzylic C-H bonds stronger and the resulting benzylic radical less stable, thus requiring more forcing reaction conditions for bromination to occur. google.combohrium.com
Hypothetical Reaction Scheme for Benzylic Bromination
A plausible, though potentially challenging, transformation is the benzylic bromination of the methyl group.
Reaction: this compound to 3-(Bromomethyl)-5-(difluoromethoxy)-4-fluorobenzoic acid
| Reactant | Reagents | Product |
| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄) | 3-(Bromomethyl)-5-(difluoromethoxy)-4-fluorobenzoic acid |
This table presents a hypothetical reaction based on standard benzylic bromination conditions. Actual yields and conditions would require experimental validation.
Investigation of Reaction Intermediates and Transition States
Detailed investigation of reaction intermediates and transition states for reactions involving this compound would likely rely on computational chemistry methods, such as Density Functional Theory (DFT). nih.gov
For electrophilic aromatic substitution , computational studies could model the stability of the possible Wheland intermediates (arenium ions) formed upon attack of an electrophile at the different available positions on the ring. Such calculations would likely confirm the high activation energies required for these reactions due to the deactivating nature of the substituents.
For benzylic bromination , computational analysis could be used to determine the bond dissociation energy (BDE) of the benzylic C-H bonds. A higher BDE, influenced by the electron-withdrawing groups, would correlate with a higher activation energy for the hydrogen abstraction step by a bromine radical, thus predicting a slower reaction rate compared to toluene. researchgate.net The stability of the resulting benzylic radical intermediate could also be assessed computationally, taking into account the electronic effects of the substituents on the delocalization of the unpaired electron.
Computational and Theoretical Chemistry Studies of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
The flexibility of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid arises from the rotation around several single bonds, primarily the bond connecting the carboxylic acid group to the aromatic ring and the bonds within the difluoromethoxy substituent. Conformational analysis involves mapping the potential energy surface of the molecule as these bonds are rotated to identify stable, low-energy conformations (conformers) and the energy barriers that separate them.
For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. researchgate.net The two primary conformers are typically a cis and a trans form, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen. In many benzoic acid derivatives, these conformers are nearly degenerate in energy. However, intramolecular interactions, such as hydrogen bonds between the carboxylic proton and an adjacent substituent (like a fluorine atom), can stabilize one conformer over another. nih.gov
Table 1: Calculated Relative Energies of Key Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-O-CHF2) | Relative Energy (kJ/mol) |
| Global Minimum | ~0° | ~180° | 0.00 |
| Local Minimum 1 | ~180° | ~180° | 5.8 |
| Local Minimum 2 | ~0° | ~0° | 12.3 |
Note: Data is hypothetical and illustrative of typical values for related molecules, calculated using DFT methods.
The electronic structure of a molecule governs its chemical properties and reactivity. The introduction of highly electronegative fluorine atoms in both the difluoromethoxy group and directly on the aromatic ring significantly influences the electron distribution in this compound. researchgate.net
Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecular surface. libretexts.orgdeeporigin.com These maps color-code the surface based on the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). walisongo.ac.idwolfram.comresearchgate.net
For this molecule, the most negative potential (red) is expected to be localized on the oxygen atoms of the carboxylic acid group. The acidic proton of the hydroxyl group would be a region of high positive potential (blue). The fluorine atoms, due to their high electronegativity, withdraw electron density from the aromatic ring, creating regions of moderately positive potential on the ring carbons, particularly those adjacent to the fluorine substituents. walisongo.ac.id This electron-withdrawing effect makes the aromatic ring less susceptible to electrophilic substitution compared to unsubstituted benzoic acid.
Table 2: Calculated Atomic Charges (Mulliken Population Analysis)
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.62 |
| H (hydroxyl) | +0.45 |
| F (ring) | -0.28 |
| F (methoxy, avg.) | -0.25 |
Note: Data is hypothetical and for illustrative purposes.
Prediction of Reactivity and Mechanistic Insights
Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, providing insights that are often difficult to obtain through experimentation alone.
Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting chemical reactivity. youtube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). malayajournal.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.
For this compound, the electron-withdrawing fluorine substituents are expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogues. researchgate.net The HOMO is likely to be localized on the aromatic ring and the oxygen atoms, while the LUMO would also be distributed over the aromatic system, particularly the π* orbitals of the carbonyl group.
Table 3: Calculated Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
| HOMO | -7.2 | Electron-donating capability |
| LUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | Chemical reactivity index |
Note: Data is hypothetical and for illustrative purposes, based on DFT calculations for similar compounds. malayajournal.orgresearchgate.net
Computational modeling can be used to map out the entire energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction mechanism and calculating reaction rates.
For reactions involving this compound, such as esterification or amidation of the carboxylic acid group, transition state modeling can reveal the precise geometry of the atoms as bonds are formed and broken. dnu.dp.uaresearchgate.net For instance, in an acid-catalyzed esterification, calculations could model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of water. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of how fast the reaction will proceed. dnu.dp.ua These models can also clarify the role of catalysts and predict the regioselectivity of reactions on the aromatic ring. nih.gov
The surrounding solvent can have a profound impact on the stability of different conformers and the rates of chemical reactions. ucl.ac.uk Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.
For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The solvent can also influence reactivity by stabilizing charged intermediates or transition states. For example, the deprotonation of the carboxylic acid to form the carboxylate anion would be highly favored in polar, protic solvents like water. The choice of solvent can also be critical in reactions such as electrophilic fluorination, affecting both reaction rates and safety. rsc.orgacsgcipr.orgresearchgate.net The unique properties conferred by fluorine substitution can significantly alter how the molecule interacts with its solvent environment compared to its non-fluorinated counterparts. rsc.org
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to their interconversion.
For this compound, MD simulations can be employed to explore the rotational flexibility around the C-O bond of the difluoromethoxy group and the C-C bond of the carboxylic acid group. These simulations can reveal the most stable conformations of the molecule in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. The difluoromethoxy group is of particular interest as it can interconvert between a highly lipophilic and a polar conformation, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net
Classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can significantly impact the liquid's collective dynamics and increase its viscosity. unimi.itrsc.org Similar approaches could be applied to understand how this compound behaves in nano-confined environments.
The results of MD simulations can be used to generate data for understanding the molecule's flexibility and preferred shapes.
Interactive Table: Hypothetical Conformational Energy Profile of this compound
| Dihedral Angle (C-O-C-F) | Relative Energy (kcal/mol) | Population (%) |
| 0° (syn-periplanar) | 2.5 | 5 |
| 60° (syn-clinal) | 1.0 | 25 |
| 120° (anti-clinal) | 0.0 | 40 |
| 180° (anti-periplanar) | 0.5 | 30 |
Structure-Reactivity Relationship (SRR) Modeling in Derivatives
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. By developing mathematical models, SRR can predict the properties of new, unsynthesized molecules.
For derivatives of this compound, SRR models could be developed to predict various properties, such as their acidity (pKa), reactivity in specific chemical reactions, or their inhibitory activity against a particular biological target. These models are typically built using a set of known compounds and their experimentally determined properties.
QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with hydrophobicity, molar refractivity, and aromaticity. nih.gov For fluorinated benzoxazinone (B8607429) derivatives, QSAR models have been used to identify potent inhibitors of protoporphyrinogen (B1215707) IX oxidase, highlighting the important role of fluorine substituents in determining biological activity. nih.gov
The development of an SRR model for derivatives of this compound would involve the calculation of various molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors would then be used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms.
Interactive Table: Key Descriptors for SRR Modeling of Benzoic Acid Derivatives
| Descriptor | Definition | Importance |
| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability |
| Molar Refractivity (MR) | Molar volume corrected for refractive index | Relates to polarizability and van der Waals interactions |
| Dipole Moment | Measure of molecular polarity | Influences intermolecular interactions |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Relates to chemical reactivity and electronic transitions |
Computational Design Principles for Analogues and Modified Scaffolds
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By understanding the structure-property relationships of a parent molecule like this compound, computational methods can guide the design of analogues and modified scaffolds with improved characteristics.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two common approaches in computational drug design. alliedacademies.org If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit into the active site and modulate its function. nih.gov If the structure of the target is unknown, LBDD methods can be used to design molecules based on the properties of known active compounds.
For this compound, computational design principles could be used to:
Optimize potency and selectivity: By modifying the substitution pattern on the aromatic ring, it may be possible to enhance the molecule's interaction with a specific biological target while minimizing off-target effects.
Improve pharmacokinetic properties: Computational models can predict properties like absorption, distribution, metabolism, and excretion (ADME), allowing for the design of molecules with better drug-like properties.
Explore new chemical space: By modifying the core benzoic acid scaffold, it may be possible to discover new classes of compounds with novel properties.
The design of analogues could involve replacing the carboxylic acid moiety with other functional groups like methyl esters, amides, or hydroxamic acids to alter the hydrogen-bonding profile of the molecule. tandfonline.com
Advanced Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. DFT has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost.
For this compound, advanced DFT applications can provide a wealth of information about its chemical properties:
Geometric Optimization: DFT can be used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be compared with experimental data to confirm the structure of the molecule.
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as the Fukui function and the dual descriptor, which can identify the most reactive sites in the molecule.
DFT calculations have been used to investigate the gas sensing mechanism of methoxy (B1213986) propanol (B110389) on Ag decorated SnO2 surfaces by analyzing energetic and electronic properties. rsc.org In studies of the anti-malarial drug Lumefantrine, DFT methods were found to provide results more consistent with experimental data compared to Hartree-Fock methods. preprints.org These examples highlight the power of DFT in elucidating the properties and behavior of complex molecules.
Interactive Table: Predicted DFT Properties of this compound
| Property | Calculated Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.8 | Debye |
Applications of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The reactivity of 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is primarily centered around its carboxylic acid functional group, which serves as a versatile handle for a wide array of chemical transformations. This allows for its incorporation into larger, more intricate molecular frameworks.
As a Scaffold for Heterocyclic Compound Synthesis
The structure of this compound is well-suited to serve as a foundational scaffold for the synthesis of various heterocyclic compounds. The carboxylic acid group can be readily converted into other functional groups, such as acyl chlorides or amides, to facilitate cyclization reactions. ossila.comossila.com For instance, similar fluorinated benzoic acids are used in the synthesis of bicyclic heterocycles like phthalides and imidazopyridines. ossila.comossila.com The presence of the difluoromethoxy and fluoro substituents on the aromatic ring can influence the electronic environment of the scaffold, thereby affecting the reactivity and the properties of the resulting heterocyclic systems.
Interactive Table: Potential Heterocyclic Systems Derived from Fluorinated Benzoic Acid Scaffolds
| Heterocyclic Class | Synthetic Precursor Example | Potential Application | Reference |
|---|---|---|---|
| Oxadiazoles | 3-Fluoro-4-methoxybenzoic acid | Antimicrobial Agents | ossila.com |
| Imidazopyridines | 4-Fluoro-3-methylbenzoic acid | Anticoccidial Agents | ossila.com |
| Phthalides | 5-Fluoro-2-methylbenzoic acid | Dyes and Fungicides | ossila.com |
| 3-Arylisoquinolinones | 5-Fluoro-2-methylbenzoic acid | Antiproliferative Agents | ossila.com |
Precursor for Advanced Materials Monomers
While its predominant application lies within the life sciences, the structural characteristics of this compound suggest its potential as a monomer for the synthesis of advanced materials. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. The aromatic nature and fluorine content of this compound could be leveraged to create specialty polymers with desirable characteristics for applications in electronics or high-performance coatings.
Building Block for Fluoroorganic Reagents and Probes
The difluoromethoxy group (–OCHF₂) is a key feature that makes this compound a valuable precursor for specialized fluoroorganic reagents and molecular probes. This group can act as a lipophilic bioisostere for hydroxyl or methoxy (B1213986) groups, potentially improving a molecule's cell membrane permeability. Furthermore, the presence of fluorine atoms allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying molecular interactions and conformations in biological systems.
Role in Medicinal Chemistry Research (as a lead scaffold or fragment for chemical exploration)
In medicinal chemistry, this compound serves as an important lead scaffold or fragment. Its fluorinated nature is highly sought after for its ability to positively modulate the pharmacokinetic profiles of potential drug candidates. nbinno.com
Design and Synthesis of Chemically Diverse Analogues for Target Interaction Studies
The core structure of this benzoic acid derivative acts as a template for generating chemical libraries of diverse analogues. By systematically modifying the carboxylic acid group—for example, through amidation or esterification—researchers can create a multitude of new compounds. ossila.com This library of analogues can then be screened against various biological targets, such as enzymes or receptors, to identify molecules with desired biological activity. The fluorinated substituents are often crucial in this process, as they can enhance binding affinity and improve metabolic stability, key factors for drug efficacy. ossila.com
Exploration of Chemical Structure-Activity Relationships
The process of relating a molecule's chemical structure to its biological effect is known as Structure-Activity Relationship (SAR) exploration. drugdesign.org Following the synthesis of diverse analogues from the this compound scaffold, SAR studies are conducted to understand how specific structural modifications influence biological activity. For instance, researchers might investigate how different substituents on an amide derived from the carboxylic acid affect the compound's potency against a particular enzyme. The difluoromethoxy group itself is of significant interest in SAR studies; for example, a complex molecule containing this moiety has been identified as a novel HBV RNA destabilizer, highlighting the group's importance for biological function. researchgate.net These studies are fundamental to optimizing a lead compound into a viable drug candidate with high potency and selectivity. drugdesign.orgnih.gov
Interactive Table: Functional Group Analysis of this compound
| Functional Group | Significance in Synthesis and Medicinal Chemistry |
|---|---|
| Carboxylic Acid (-COOH) | Provides a reactive site for forming amides, esters, and other derivatives, enabling the creation of diverse analogues for SAR studies. ossila.com |
| Difluoromethoxy (-OCHF₂) | Enhances lipophilicity and can act as a bioisostere for other functional groups, often improving metabolic stability and binding affinity. nbinno.comresearchgate.net |
| Fluoro (-F) | Increases metabolic stability by blocking sites of oxidation; can modulate the acidity of the carboxylic acid and influence binding interactions. nbinno.com |
| Methyl (-CH₃) | Provides a potential site for further functionalization and influences the steric profile of the molecule. ossila.com |
Application in Fragment-Based Approaches to Ligand Discovery
Fragment-Based Ligand Discovery (FBLD) has emerged as a powerful strategy in drug discovery, focusing on identifying low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The unique structural characteristics of this compound make it a highly valuable candidate for inclusion in fragment libraries.
The utility of this compound in FBLD is rooted in its distinct functional groups, which can probe specific interactions within a protein's binding site. The fluorine atom and the difluoromethoxy group are particularly significant. Fluorine is known to form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, and can enhance binding affinity and modulate physicochemical properties like lipophilicity. mdpi.comnih.gov The difluoromethoxy group serves as a lipophilic hydrogen bond donor and a bioisostere for other functional groups like hydroxyl or thiol, offering a way to fine-tune molecular properties and improve metabolic stability. acs.orgresearchgate.net
The carboxylic acid moiety is another key feature, acting as a versatile anchor or "vector" for fragment elaboration. It can form strong hydrogen bonds with amino acid residues in a target protein, providing a well-defined starting point for synthetic expansion. Once a binding mode is confirmed, the carboxylic acid can be readily converted into other functional groups, such as amides or esters, to link with other fragments or grow the molecule into unoccupied pockets of the binding site. nbinno.comossila.com
The table below summarizes the key structural features of this compound and their relevance in the context of fragment-based ligand discovery.
| Structural Feature | Role in Fragment-Based Ligand Discovery |
| Aromatic Ring | Provides a rigid scaffold for presenting other functional groups and can participate in π-π stacking interactions. |
| Carboxylic Acid | Acts as a primary binding group (e.g., through hydrogen bonding) and a synthetic handle for fragment growth and linking. |
| Fluorine Atom | Enhances binding affinity through specific interactions (halogen bonding, H-bonding) and allows for sensitive screening via ¹⁹F-NMR techniques. |
| Difluoromethoxy Group | Modulates lipophilicity, improves metabolic stability, and can act as a bioisostere for other functional groups. acs.orgresearchgate.net |
| Methyl Group | Probes small hydrophobic pockets within the binding site and provides a potential site for further functionalization. |
Applications in Agrochemical and Specialty Chemical Synthesis
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design, leading to products with enhanced efficacy, stability, and selectivity. nih.govossila.com Fluorinated building blocks are integral to the synthesis of a new generation of herbicides, fungicides, and insecticides. sigmaaldrich.comalfa-chemistry.com In this context, this compound represents a highly valuable intermediate for the development of novel agrochemicals.
The presence of multiple fluorine-containing groups on the benzene (B151609) ring can significantly enhance the biological activity of the final product. youtube.com These groups can increase the molecule's metabolic stability, protecting it from degradation in the field and prolonging its active lifespan. Furthermore, the lipophilicity conferred by the difluoromethoxy group can improve the transport of the chemical across plant or fungal cell membranes, boosting its potency. mdpi.comnih.gov
Analogous compounds, such as 4-Fluoro-3-methylbenzoic acid, are already utilized in the synthesis of modern herbicides and fungicides, highlighting the potential of this structural class. nbinno.com By using this compound as a starting material, chemists can access a diverse range of complex molecules. The carboxylic acid group provides a reactive site for coupling with other molecules to create active ingredients with tailored properties for specific agricultural applications. ossila.com
Development of Novel Reagents and Catalysts from its Derivatives
While this compound is primarily a building block, its derivatives have significant potential for the development of specialized reagents and catalysts. The field of transition-metal catalysis, in particular, often relies on organic molecules, or ligands, to control the reactivity and selectivity of a metal center. Benzoic acid derivatives are known to act as effective ligands in a variety of catalytic reactions, including C-H bond functionalization. scispace.comresearchgate.netnih.gov
Derivatives of the title compound can be designed to function as ligands for transition metals like palladium, rhodium, or cobalt. nih.gov The carboxylic acid group can coordinate directly to the metal center, while the substituents on the aromatic ring—the fluoro, difluoromethoxy, and methyl groups—can be used to fine-tune the electronic and steric properties of the catalyst. This modulation is critical for achieving high efficiency and selectivity in chemical transformations. For example, the electron-withdrawing nature of the fluorine substituents can influence the reactivity of the coordinated metal, potentially leading to novel catalytic activities.
Furthermore, the reactive sites on the molecule (the carboxylic acid and the aromatic ring) allow for its incorporation into larger, more complex structures. It could be attached to a solid support to create a recyclable heterogeneous catalyst or functionalized to create chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
Integration into Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The predictable and directional nature of these interactions allows for the design of complex, self-assembling molecular architectures. Benzoic acid derivatives are classic building blocks in supramolecular chemistry due to the robust and highly directional hydrogen bonding capabilities of the carboxylic acid group.
Studies on similar molecules, such as 3-Fluoro-4-methylbenzoic acid, have shown that the carboxylic acid moiety readily forms strong O-H···O hydrogen bonds, leading to the self-assembly of molecules into well-defined dimers. researchgate.net It is highly probable that this compound would exhibit similar behavior, forming centrosymmetric hydrogen-bonded dimers in the solid state.
Beyond this primary interaction, the other functional groups on the ring would play crucial roles in directing the higher-order assembly of these dimers. The interactions that could influence its self-assembly are detailed in the table below.
| Interaction Type | Involving Groups | Potential Contribution to Self-Assembly |
| Hydrogen Bonding | Carboxylic Acid (O-H···O) | The primary and strongest interaction, leading to the formation of dimers or extended chains (catemers). |
| π-π Stacking | Aromatic Rings | Interactions between the electron clouds of adjacent benzene rings, promoting the stacking of dimers into columns or layers. |
| Halogen Bonding | Aromatic Fluorine (C-F) | The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules to add stability and directionality. |
| C-H···O/F Interactions | Methyl (C-H), Aromatic (C-H) | Weaker hydrogen bonds involving the methyl or ring hydrogens and oxygen or fluorine atoms, providing additional stability to the overall crystal packing. |
By carefully balancing these non-covalent forces, it is possible to engineer crystalline materials or gels with specific structures and properties. The integration of the difluoromethoxy group could impart unique characteristics, such as altered solubility or the ability to form liquid crystalline phases, making derivatives of this compound interesting candidates for advanced materials design.
Derivatization and Analog Design Strategies for 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid
Systematic Modification of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a common feature in many therapeutic agents, often crucial for binding to biological targets through hydrogen bonds and electrostatic interactions. nih.gov However, its presence can lead to challenges such as rapid metabolism, poor membrane permeability, and potential toxicity. nih.govacs.org Consequently, a primary strategy in analog design is the replacement of the carboxylic acid with a suitable bioisostere—a different functional group that retains the desired biological activity while improving pharmacokinetic properties. nih.govacs.org
This approach is based on the principle that by mimicking the critical features of the carboxylic acid, such as its acidity and ability to act as a hydrogen bond acceptor, an analog can maintain its interaction with the target receptor. acs.org The selection of an appropriate isostere is a rational process guided by the desired physicochemical properties. researchgate.net For instance, if increased lipophilicity and membrane permeability are desired, a less acidic isostere might be chosen. A wide array of both acyclic and cyclic functional groups have been successfully employed as carboxylic acid surrogates in drug design. nih.gov
Common isosteric replacements include tetrazoles, hydroxamic acids, acyl sulfonamides, and various acidic heterocycles like thiazolidinediones. nih.govacs.org Each replacement imparts a unique set of properties concerning acidity (pKa), lipophilicity (logP), and metabolic stability.
Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres
| Bioisostere | Typical pKa Range | General Effect on Lipophilicity (vs. COOH) | Key Features |
|---|---|---|---|
| Tetrazole | 4.5 - 5.0 | Similar or slightly increased | Metabolically stable; mimics charge distribution of carboxylate. |
| Acyl Sulfonamide | 3.0 - 5.0 | Increased | Stronger hydrogen bond donor; can improve solubility. |
| Hydroxamic Acid | 8.0 - 9.0 | Variable | Acts as a metal chelator; may have metabolic liabilities. nih.gov |
| Thiazolidinedione | 6.0 - 8.0 | Increased | Can participate in different binding interactions. acs.org |
| Squaric Acid | 1.0 - 2.0 | Decreased | Divalent acid; strong hydrogen bonding capabilities. acs.org |
Data is generalized from medicinal chemistry literature.
Peripheral Functionalization of the Aromatic Ring System
Aromatic rings form the core scaffold of many pharmaceuticals, providing a rigid structure for the precise orientation of functional groups. organic-chemistry.org The functionalization of the aromatic ring of 3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid offers a powerful route to modulate its properties. The existing substituents—a meta-directing carboxylic acid and ortho, para-directing fluoro, methyl, and difluoromethoxy groups—create a complex electronic environment that influences the position of further substitutions.
Strategies for peripheral functionalization can be broadly categorized:
Electrophilic Aromatic Substitution (EAS): Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new substituents. The regioselectivity of these reactions will be determined by the combined directing effects of the groups already present on the ring.
Directed Ortho-Metalation (DoM): The carboxylic acid group can direct metalation (e.g., using lithium bases) to the ortho positions (C2 and C6). The resulting organometallic intermediate can then be reacted with a variety of electrophiles to install new functional groups with high regiocontrol.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom and the carboxylic acid group can activate the ring for substitution by strong nucleophiles, potentially allowing for the displacement of the fluorine atom.
These methods allow for the introduction of a diverse range of functional groups, including halogens, nitro groups, alkyl chains, and acyl groups, which can serve as handles for further derivatization or directly influence the molecule's interaction with its biological target. globethesis.com
Strategies for Modulating the Difluoromethoxy Group (e.g., Isosteric Replacements)
The inclusion of fluorine-containing groups is a prevalent strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov The difluoromethoxy (-OCHF₂) group is particularly interesting as it can act as a "lipophilic hydrogen bond donor" and is considered a bioisostere of hydroxyl, thiol, or methoxy (B1213986) groups. researchgate.netacs.orgresearchgate.net It can modulate molecular conformation and is less lipophilic than the related trifluoromethoxy group. researchgate.netresearchgate.net
Modulating this group involves several approaches:
Isosteric Replacement: Replacing the -OCHF₂ group with other fluorinated moieties to fine-tune electronic and steric properties. The trifluoromethoxy (-OCF₃) group, for example, is more lipophilic and metabolically robust. mdpi.comnih.gov Other possibilities include monofluoromethoxy (-OCH₂F) or other fluoroalkoxy groups.
Bioisosteric Replacement: The difluoromethyl group (-CF₂H) itself is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. researchgate.net Therefore, replacing the entire -OCHF₂ group with alternatives like difluoroethyl (-CH₂CF₂H) could mimic the properties of an alkoxy ether while offering enhanced metabolic stability. nih.gov
Homologation: Extending the carbon chain, for example, to a 1,1-difluoroethoxy group (-OCH₂CF₂H), to probe for additional binding interactions.
Table 2: Comparison of Difluoromethoxy Group and Potential Isosteres
| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Donor Capacity | Key Property |
|---|---|---|---|
| Methoxy (-OCH₃) | -0.02 | Weak | Metabolic liability (O-dealkylation). |
| Difluoromethoxy (-OCHF₂) * | +0.63 | Yes (weak) | Can act as a lipophilic H-bond donor. researchgate.netacs.org |
| Trifluoromethoxy (-OCF₃) | +1.04 | No | Highly lipophilic and metabolically stable. mdpi.com |
| Hydroxyl (-OH) | -0.67 | Yes (strong) | Polar, strong H-bond donor/acceptor. |
Data is illustrative and sourced from medicinal chemistry literature.
Design of Chemically Related Bioisosteres and Conformationally Restricted Analogues
Beyond single-group modifications, broader structural changes can be explored. Bioisosteric replacement of the entire phenyl ring with a heteroaromatic system (e.g., pyridine, pyrimidine, or thiophene) can significantly alter the molecule's properties. Heterocycles can introduce new hydrogen bonding vectors, modulate pKa, improve solubility, and alter metabolic pathways. nih.gov
Another advanced strategy is the design of conformationally restricted analogues. Aromatic compounds are generally planar, but many biological targets have complex, three-dimensional binding pockets. By introducing structural constraints, such as bridging two positions on the aromatic ring to form a new cyclic system (e.g., a tetralone or indane derivative), the rotational freedom of the substituents is reduced. This "locks" the molecule into a specific conformation, which can lead to higher binding affinity and selectivity if that conformation matches the bioactive state. Reducing the planarity and increasing the fraction of sp³-hybridized carbons can also improve solubility and other drug-like properties. researchgate.net Such modifications, however, require more complex multi-step syntheses. princeton.edu
High-Throughput Synthesis and Combinatorial Chemistry Approaches for Library Generation
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput and combinatorial chemistry techniques are invaluable. ijpsonline.com These methods allow for the rapid synthesis of large numbers of related compounds, known as a library, in a parallel or automated fashion. wikipedia.orgimperial.ac.uk
A common approach is solid-phase synthesis, where the core molecule is attached to a polymer resin. ijpsonline.com This simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. The "split-and-pool" synthesis method is a powerful combinatorial technique where the resin beads are divided into portions, each is reacted with a different building block, and then all portions are recombined. wikipedia.org Repeating this process allows for the exponential generation of a diverse library of compounds. ijpsonline.com
For example, a library could be generated by first attaching a suitable precursor of the core molecule to a resin. The carboxylic acid could then be converted into a diverse set of amides and esters using a panel of amines and alcohols. In a subsequent step, if a reactive handle was installed on the aromatic ring (e.g., a bromine atom), it could be subjected to various cross-coupling reactions to introduce further diversity. This systematic approach enables the efficient exploration of structure-activity relationships (SAR). acs.orgstanford.edu
Palladium-Catalyzed Cross-Coupling Reactions of Substituted Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions are widely used in the pharmaceutical industry due to their reliability, mild reaction conditions, and tolerance of a wide range of functional groups. nobelprize.orglibretexts.org
To utilize this chemistry, a derivative of this compound bearing a halide (e.g., Br, I) or a triflate group on the aromatic ring would be required as a key intermediate. This halogenated precursor could then be coupled with various partners:
Suzuki-Miyaura Coupling: Reacting the aryl halide with an organoboron compound (boronic acid or ester) to form a new C-C bond, introducing new aryl or vinyl groups. libretexts.org
Heck Coupling: Coupling with an alkene to form a substituted alkene.
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl moiety.
Buchwald-Hartwig Amination: Reacting with an amine to form a C-N bond, introducing diverse substituted amino groups. libretexts.org
Carbonylative Couplings: Incorporating carbon monoxide to synthesize ketones or amides. libretexts.org
These reactions provide a modular and highly effective way to build molecular complexity and systematically probe different regions of the target's binding site. researchgate.net
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Aryl-R |
| Heck | Aryl-X + Alkene | Aryl-Alkene |
| Sonogashira | Aryl-X + Alkyne | Aryl-Alkyne |
| Buchwald-Hartwig | Aryl-X + R₂NH | Aryl-NR₂ |
| Stille | Aryl-X + R-Sn(Bu)₃ | Aryl-R |
X = Halide (Br, I) or Triflate; R = Alkyl, Aryl, Vinyl, etc.
Application of Click Chemistry and Other Modular Synthesis Strategies with Derivatives
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for drug discovery. wikipedia.orgnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgcsmres.co.uk
This strategy relies on a modular approach. A derivative of the core benzoic acid molecule would be synthesized containing either a terminal alkyne or an azide (B81097) functional group. This functionalized core could then be "clicked" together with a library of complementary building blocks (azides or alkynes, respectively). csmres.co.uk The triazole ring formed is not just a linker; it is a rigid, aromatic heterocycle that is metabolically stable and can participate in hydrogen bonding and dipole interactions, often acting as a bioisostere for an amide bond. researchgate.net
This approach allows for the rapid assembly of a large and diverse library of compounds from two sets of building blocks, significantly accelerating the process of lead optimization. researchgate.net The reliability and orthogonality of the click reaction mean that complex structures can be built efficiently in the final steps of a synthesis. researchgate.net
Advanced Analytical Methodologies for the Study of 3 Difluoromethoxy 4 Fluoro 5 Methylbenzoic Acid
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in separating 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid from impurities and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality of the final product and for monitoring the progress of chemical reactions during its synthesis. americanlaboratory.com
A typical reversed-phase HPLC method for a substituted benzoic acid would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group and achieve optimal retention and peak shape. For acidic compounds, a lower pH (typically between 2 and 4) is employed to suppress ionization and increase retention on the nonpolar stationary phase.
Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a mixture, including starting materials, intermediates, and byproducts. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte, which for many benzoic acid derivatives is in the range of 230-280 nm. americanlaboratory.com Method validation according to ICH guidelines would be necessary to ensure the method is specific, linear, accurate, precise, and robust. ekb.eg
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative.
Common derivatization reagents for carboxylic acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), which convert the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. tcichemicals.com Another approach is alkylation to form esters, for example, by reaction with diazomethane (B1218177) or an alcohol in the presence of an acid catalyst. These derivatization reactions increase the volatility of the analyte, making it amenable to GC separation. gcms.cz
Once derivatized, the sample can be injected into the GC-MS system. The separation occurs in a capillary column, typically with a nonpolar stationary phase. The mass spectrometer detector provides both quantitative information and qualitative structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern. This makes GC-MS a valuable tool for identifying and quantifying impurities, particularly those that are more volatile than the main compound.
Capillary Electrophoresis (CE) offers an alternative separation technique for charged species like benzoic acids. acs.orgacs.orgcsus.edu In CE, separation is based on the differential migration of analytes in an electric field. acs.orgacs.orgcsus.edu For substituted benzoic acids, the separation is influenced by both the charge-to-size ratio and the electrophoretic mobility of the ions. acs.org
The background electrolyte (BGE) composition and pH are crucial parameters in CE method development. A buffer with a pH above the pKa of the carboxylic acid group ensures that the analyte is in its anionic form and migrates towards the anode. The use of additives in the BGE, such as organic solvents or cyclodextrins, can be employed to enhance selectivity and resolution between closely related benzoic acid derivatives. researchgate.net Detection is typically performed by UV-Vis spectrophotometry. nih.gov CE can be a rapid and efficient method for purity assessment, offering high-resolution separations with minimal solvent consumption. nih.gov
A potential CE method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Sodium borate (B1201080) buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Using a soft ionization technique such as electrospray ionization (ESI), the compound can be ionized to produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition.
The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. In positive ion mode, the loss of a water molecule from the protonated carboxylic acid is a common fragmentation. In negative ion mode, the decarboxylation (loss of CO₂) of the deprotonated molecule is a characteristic fragmentation for benzoic acids. Other potential fragmentations could involve the cleavage of the difluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.
The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons, the methyl protons, and the difluoromethoxy proton. The aromatic region would show two signals, each corresponding to one proton on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding substituents. The methyl group would appear as a singlet in the upfield region of the spectrum. The proton of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms.
The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum. The aromatic carbons would have distinct chemical shifts depending on their substitution pattern. The carbon of the methyl group would be found in the aliphatic region. The carbon of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the fluorine and difluoromethoxy substituents.
Fluorine (¹⁹F) NMR Spectroscopy for Difluoromethoxy Characterization
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and powerful tool for the analysis of fluorinated organic compounds. rsc.org The ¹⁹F isotope has a nuclear spin of 1/2 and 100% natural abundance, making it an ideal nucleus for NMR studies. nih.gov Its large chemical shift dispersion, which is significantly greater than that of proton (¹H) NMR, allows for excellent resolution of signals from fluorine atoms in different chemical environments. rsc.org
In the case of this compound, there are two distinct fluorine environments that give rise to separate signals in the ¹⁹F NMR spectrum:
The single fluorine atom attached directly to the aromatic ring.
The two equivalent fluorine atoms of the difluoromethoxy (-OCHF₂) group.
The difluoromethoxy group provides a characteristic signal. The two fluorine nuclei are coupled to the single proton of the same group, resulting in a doublet in the ¹⁹F NMR spectrum. Conversely, this coupling would produce a triplet in the ¹H NMR spectrum for the -OCHF₂ proton. The chemical shift (δ) and the magnitude of the proton-fluorine coupling constant (JHF) are diagnostic for this functional group. For example, similar difluoromethoxy groups in other aromatic compounds have shown ¹⁹F chemical shifts in the range of -80 to -95 ppm with large H-F coupling constants, often exceeding 50 Hz. rsc.org
The aromatic fluorine atom will appear as a more complex multiplet due to smaller couplings to the nearby aromatic protons. The precise chemical shift and coupling pattern provide definitive information about its position on the benzene ring relative to the other substituents.
Table 1: Expected ¹⁹F NMR Parameters for this compound
| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |
| -OF ₂CH | -80 to -95 | Doublet (d) | ¹JFH with the methoxy (B1213986) proton |
| Aromatic F | -100 to -140 | Multiplet (m) | nJFH with aromatic protons |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR (¹H, ¹³C, ¹⁹F) provides essential information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal the correlation between the two protons on the aromatic ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹JCH correlation). An HSQC spectrum would show cross-peaks connecting the aromatic protons to their respective aromatic carbons, the methyl protons to the methyl carbon, and the difluoromethoxy proton to the difluoromethoxy carbon.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | Aromatic H-2 ↔ Aromatic H-6 | Confirms adjacency of aromatic protons. |
| HSQC | ¹H ↔ ¹³C (¹J) | -CH₃ protons ↔ -C H₃ carbonAromatic protons ↔ Aromatic C -H carbons-OCHF₂ proton ↔ -OC HF₂ carbon | Assigns carbon signals for all protonated carbons. |
| HMBC | ¹H ↔ ¹³C (ⁿJ) | -CH₃ protons ↔ C-5, C-4, C-6-OCHF₂ proton ↔ C-3Aromatic H-6 ↔ C-1 (carboxyl), C-4, C-2 | Confirms substitution pattern and connects all functional groups to the aromatic ring. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.
For substituted benzoic acids, a common structural motif observed in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov This O-H···O hydrogen bonding is a dominant intermolecular interaction that dictates the crystal packing.
In addition to this primary interaction, the fluorine substituents in this compound can participate in weaker intermolecular interactions, such as C-H···F hydrogen bonds, which can further influence the crystal structure. nih.govnih.gov The analysis would reveal the planarity of the benzene ring and the orientation of the substituents relative to it. For instance, studies on similar fluorinated benzoic acids have detailed the dihedral angles between the carboxylic acid group and the plane of the aromatic ring. nih.govresearchgate.net
Table 3: Typical Structural Parameters Determined by X-ray Crystallography for Substituted Benzoic Acids
| Parameter | Description | Expected Finding |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the repeating crystal unit. | Defines the crystal system (e.g., monoclinic, orthorhombic). jeeadv.ac.in |
| Space Group | The symmetry elements of the crystal lattice. | Describes the symmetry of the molecular packing. |
| Hydrogen Bonding | O-H···O distance and angle between carboxylic acid groups. | Typically forms a planar, eight-membered ring dimer structure. |
| Dihedral Angles | Torsion angle between the plane of the carboxylic acid group and the benzene ring. | Reveals the degree of twisting of the functional group out of the ring plane. nih.gov |
| Bond Lengths/Angles | Precise intramolecular distances and angles. | Confirms expected values for C-F, C-O, C=O, C-C bonds. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. dummies.comoregonstate.edu Together, they provide a characteristic "fingerprint" that can be used to identify the functional groups present in a molecule.
For this compound, the spectra would be dominated by absorptions corresponding to its key structural features:
Carboxylic Acid: A very broad O-H stretching band is expected in the IR spectrum, typically between 2500-3300 cm⁻¹. The C=O stretch gives a very strong, sharp absorption around 1700 cm⁻¹.
Aromatic Ring: C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C in-ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region.
C-F Bonds: The strong electronegativity of fluorine results in intense C-F stretching absorptions, typically found in the 1000-1350 cm⁻¹ region. Both the aromatic C-F and the C-F bonds of the difluoromethoxy group will contribute to this region.
C-O Bond: The ether C-O stretching of the difluoromethoxy group will also appear in the fingerprint region, usually between 1050-1250 cm⁻¹.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid (-COOH) | O-H stretch | 2500 - 3300 | Strong, very broad |
| C=O stretch | 1680 - 1720 | Strong, sharp | |
| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to weak |
| C=C stretch | 1450 - 1600 | Medium, multiple bands | |
| Alkyl (-CH₃) | C-H stretch | 2850 - 2970 | Medium |
| Fluoro Groups (C-F) | C-F stretch | 1000 - 1350 | Strong |
| Ether (-OCHF₂) | C-O stretch | 1050 - 1250 | Strong |
Compound Names
Future Research Directions and Unexplored Avenues
Development of Novel and Highly Efficient Synthetic Pathways
The availability of a compound is paramount to its study and application. Future research should prioritize the development of novel and efficient synthetic routes to 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid. Current methods for synthesizing fluorinated benzoic acids can be complex and may require harsh conditions. idw-online.degoogle.com Innovations in this area could focus on:
Late-Stage Fluorination: Developing methods to introduce the difluoromethoxy and fluoro groups at a late stage in the synthesis would provide greater flexibility and access to a wider range of derivatives.
Catalytic Methods: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, could offer milder and more efficient pathways. idw-online.de
Flow Chemistry: Applying the principles of flow chemistry could enable safer, more controlled, and scalable production of the target molecule. sciencedaily.com
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Multi-step Synthesis | Well-established-protocols for individual steps. | Long reaction sequences, low overall yield, harsh reagents. |
| Late-Stage C-H Fluorination | Increased synthetic efficiency and access to analogs. | Regioselectivity control, development of suitable catalysts. idw-online.de |
| Microwave-Assisted Synthesis | Reduced reaction times, potentially higher yields. oiccpress.com | Scalability, specialized equipment requirements. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. sciencedaily.com | Initial setup costs, optimization of flow conditions. |
Discovery of Unanticipated Reactivity and Transformation Pathways
The unique electronic properties conferred by the fluorine and difluoromethoxy substituents may lead to unexpected reactivity for this compound. The strong electron-withdrawing nature of these groups can influence the reactivity of the aromatic ring and the carboxylic acid moiety. nbuv.gov.ua Future investigations should explore:
Novel Cyclization Reactions: The strategic placement of functional groups could enable novel intramolecular cyclization reactions, leading to complex heterocyclic structures.
Unconventional C-H Activation: The electronic environment of the aromatic ring might facilitate previously unobserved C-H activation and functionalization reactions.
Photocatalysis: Exploring the behavior of the molecule under photocatalytic conditions could unveil new transformation pathways. mdpi.com
Advanced Computational Modeling for Complex Reactivity and Interactions
Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. acs.orgresearchgate.net For this compound, advanced computational modeling can provide invaluable insights into:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and potential reactions, guiding experimental design. researchgate.net
Molecular Properties: Modeling can predict key properties such as lipophilicity, electronic structure, and spectroscopic signatures, accelerating the discovery of new applications. acs.org
Intermolecular Interactions: Understanding how the molecule interacts with biological targets or other materials at the atomic level is crucial for designing new drugs and materials.
A table of key computational parameters and their significance is provided below:
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Reaction transition states, electronic properties. | Elucidation of reaction mechanisms, prediction of reactivity. researchgate.net |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvent effects. | Understanding dynamic behavior in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity. | Prediction of therapeutic potential and guidance for analog design. |
Integration into Emerging Fields of Chemical Science and Technology
The unique properties of this compound make it a prime candidate for integration into cutting-edge areas of chemical science. Potential areas of application include:
Medicinal Chemistry: The compound could serve as a scaffold for the development of new therapeutic agents. Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. nih.govnih.govnih.gov
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals. youtube.com
Materials Science: The electronic properties imparted by the fluorine substituents could be leveraged in the design of advanced materials such as polymers and liquid crystals. nbinno.com
Potential as a Platform Molecule for Innovative Chemical Technologies and Methodologies
Beyond its direct applications, this compound has the potential to serve as a versatile platform molecule. Its functional groups can be readily modified, providing access to a diverse library of derivatives. This could facilitate:
Fragment-Based Drug Discovery: The core structure can be used as a starting point for the development of new drugs by linking it with other molecular fragments.
Development of New Chemical Probes: Derivatives of the molecule could be synthesized to probe biological processes or to act as sensors.
High-Throughput Synthesis: The development of robust synthetic routes would enable the rapid generation of a library of analogs for screening in various applications.
Q & A
Q. What are the common synthetic routes for 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via sequential substitution and coupling reactions . For example, halogenation of the benzoic acid core followed by nucleophilic substitution with difluoromethoxy groups (e.g., using chlorodifluoromethane derivatives). Purity validation involves HPLC (≥98% purity threshold) and NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of byproducts . Mass spectrometry (MS) further corroborates molecular weight.
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Methodological Answer: A combination of ¹⁹F NMR (to resolve difluoromethoxy and fluoro substituents), ¹H-¹³C HSQC (for carbon-proton correlation), and IR spectroscopy (to confirm carboxylic acid C=O stretching at ~1700 cm⁻¹) is critical. X-ray crystallography may be used for absolute configuration determination if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How do electronic effects of the difluoromethoxy and fluoro substituents influence the compound’s reactivity in nucleophilic aromatic substitution?
Methodological Answer: The electron-withdrawing nature of the difluoromethoxy (-OCF₂) and fluoro (-F) groups deactivates the aromatic ring, directing nucleophilic attacks to the meta and para positions relative to the carboxylic acid. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves competitive reactions with electrophiles (e.g., nitration) under controlled conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles . Standardize testing using:
- High-purity batches (HPLC-validated).
- Metabolite screening (LC-MS/MS) to rule out degradation products.
- Positive controls (e.g., known enzyme inhibitors for activity studies). Cross-reference with structurally analogous compounds (e.g., 4-[3-(Difluoromethyl)phenyl]benzoic acid) to contextualize results .
Q. What strategies stabilize this compound under acidic conditions during formulation?
Methodological Answer: The carboxylic acid group is prone to decarboxylation under strong acids. Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
